POTASSIUM FERROCYANIDE TRIHYDRATE

Catalog No.
S1506640
CAS No.
14459-95-1
M.F
C6H6FeK4N6O3
M. Wt
422.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POTASSIUM FERROCYANIDE TRIHYDRATE

CAS Number

14459-95-1

Product Name

POTASSIUM FERROCYANIDE TRIHYDRATE

IUPAC Name

tetrapotassium;iron(2+);hexacyanide;trihydrate

Molecular Formula

C6H6FeK4N6O3

Molecular Weight

422.39 g/mol

InChI

InChI=1S/6CN.Fe.4K.3H2O/c6*1-2;;;;;;;;/h;;;;;;;;;;;3*1H2/q6*-1;+2;4*+1;;;

InChI Key

UTYXJYFJPBYDKY-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[K+].[K+].[Fe+2]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[K+].[K+].[Fe+2]

Analytical Chemistry:

  • Masking agent: Potassium ferrocyanide trihydrate can selectively complex with certain metal ions, preventing them from interfering with the detection of other metal ions during analysis techniques like atomic absorption spectroscopy and inductively coupled plasma spectroscopy . This masking ability improves the accuracy and selectivity of these techniques.

Material Science:

  • Precursor for Prussian blue pigments: Potassium ferrocyanide trihydrate reacts with ferric chloride to form Prussian blue, a vibrant blue pigment with diverse applications. In material science research, Prussian blue finds use in the development of battery materials, sensors, and catalysts due to its unique properties like electrochromism and ion exchange capabilities .

Environmental Science:

  • Soil remediation: Potassium ferrocyanide trihydrate can be used to remediate soil contaminated with radioactive cesium. It acts by forming a stable complex with cesium ions, preventing their uptake by plants and reducing their mobility in the environment .

Medical Research:

  • Magnetic resonance imaging (MRI) contrast agent: Derivatives of potassium ferrocyanide trihydrate are being explored as potential contrast agents for MRI, a medical imaging technique. These contrast agents can help enhance the visibility of specific tissues or organs during MRI scans, aiding in disease diagnosis .

Potassium ferrocyanide trihydrate, with the chemical formula K₄[Fe(CN)₆]·3H₂O, is an inorganic compound that appears as light yellow monoclinic crystals. It is the potassium salt of the coordination complex [Fe(CN)₆]⁴⁻. This compound is stable at room temperature but begins to lose its water of crystallization upon heating to 60 °C, transforming into a hygroscopic white powder at 100 °C. It is soluble in water but insoluble in organic solvents such as ethanol and ether .

  • Decomposition: When treated with strong acids or oxidizing agents, it can decompose, releasing hydrocyanic acid and forming potassium ferricyanide.
  • Formation of Prussian Blue: It reacts with ferric salts to produce Prussian blue, a deep blue pigment:
    Fe3++K4[Fe(CN)6]Fe3[Fe(CN)6]2\text{Fe}^{3+}+K_4[Fe(CN)_6]\rightarrow \text{Fe}_3[Fe(CN)_6]_2
  • Electrolysis: Under electrolysis, it can be oxidized to potassium ferricyanide:
    K4[Fe(CN)6]2K3[Fe(CN)6]+2K+K_4[Fe(CN)_6]\rightarrow 2K_3[Fe(CN)_6]+2K^+
  • Reaction with Chlorine: When treated with chlorine gas, it converts to potassium ferricyanide:
    2K4[Fe(CN)6]+Cl22K3[Fe(CN)6]+2KCl2K_4[Fe(CN)_6]+Cl_2\rightarrow 2K_3[Fe(CN)_6]+2KCl

These reactions illustrate its utility in various chemical processes, including analytical chemistry and pigment production .

The synthesis of potassium ferrocyanide trihydrate can be achieved through several methods:

  • Historical Method: Initially reported by Pierre Joseph Macquer in the 18th century by reacting Prussian blue (iron(III) ferrocyanide) with potassium hydroxide.
  • Modern Industrial Production:
    • Reacting hydrogen cyanide with iron(II) chloride and calcium hydroxide yields a calcium-potassium salt.
    • This intermediate is treated with potassium salts and potassium carbonate to produce the final product through crystallization and filtration processes .

Potassium ferrocyanide trihydrate has a wide range of applications:

  • Analytical Chemistry: Used as a reagent for detecting metals such as iron and copper.
  • Pigment Production: Important in manufacturing various pigments, including Prussian blue.
  • Photography: Utilized in photographic processes and as a stabilizing agent.
  • Fertilizers: Serves as a source of potassium in agriculture.
  • Electroplating: Employed in electroplating processes due to its complexing properties .

Interaction studies of potassium ferrocyanide trihydrate reveal its behavior in different chemical environments:

  • Acidic Conditions: Under acidic conditions, it can release toxic hydrocyanic acid.
  • Oxidizing Agents: Reacts explosively with strong oxidizers like chromic acid, leading to hazardous situations.
  • Metal Complexation: Forms stable complexes with various metals, which can be utilized in analytical applications for metal detection and quantification .

Similar Compounds: Comparison

Several compounds share similarities with potassium ferrocyanide trihydrate. Below is a comparison highlighting their uniqueness:

CompoundFormulaKey Characteristics
Sodium ferrocyanideNa₄[Fe(CN)₆]·10H₂OSimilar structure; used mainly in analytical chemistry.
Calcium ferrocyanideCaK₂[Fe(CN)₆]·11H₂OContains calcium; used in similar applications but less common.
Potassium ferricyanideK₃[Fe(CN)₆]Oxidized form; used extensively in pigment production.
Iron(III) ferrocyanideFe₃[Fe(CN)₆]₂Produces deep blue color (Prussian blue); insoluble.

Potassium ferrocyanide trihydrate stands out due to its stability and versatility in both industrial and laboratory settings. Its unique properties make it essential for various applications ranging from analytical chemistry to agriculture .

Industrial-Scale Production Techniques

Potassium ferrocyanide trihydrate is produced industrially through a multi-step chemical synthesis route that has been refined over decades of commercial production.

Modern Chemical Synthesis

The contemporary industrial production of potassium ferrocyanide trihydrate follows a well-established chemical pathway:

  • Initial Reaction: Hydrogen cyanide is reacted with ferrous chloride and calcium hydroxide, resulting in the formation of calcium ferrocyanide undecahydrate:

    6 HCN + FeCl₂ + 2 Ca(OH)₂ → Ca₂[Fe(CN)₆]·11H₂O + 2 CaCl₂
  • Intermediate Formation: The calcium ferrocyanide solution serves as an intermediate product.

  • Salt Conversion: The intermediate is treated with potassium salts to precipitate the mixed calcium-potassium salt:

    Ca₂[Fe(CN)₆] + 4 KCl → CaK₂[Fe(CN)₆] + CaCl₂ + 2 KCl
  • Final Conversion: The calcium-potassium ferrocyanide is then treated with potassium carbonate to yield the final potassium ferrocyanide product:

    CaK₂[Fe(CN)₆] + K₂CO₃ → K₄[Fe(CN)₆] + CaCO₃↓
  • Crystallization: The solution is filtered to remove calcium carbonate, and potassium ferrocyanide trihydrate is obtained through crystallization.

Table 1: Major Industrial Producers of Potassium Ferrocyanide

CompanyLocationProduction Capacity
Dalian Kunlun ChemicalChinaSignificant producer
Kimson ChemicalIndiaMajor manufacturer
KodiaGlobalLarge-scale producer
Hemadri ChemicalsIndiaEstablished manufacturer
Columbus Chemical IndustryUSALeading producer

Source: Procurement Resource, 2025

Historical Production Methods

Before the development of modern chemical synthesis routes, potassium ferrocyanide was manufactured through several alternative methods:

  • Organic Nitrogen Sources: Historical production utilized nitrogenous organic material, iron filings, and potassium carbonate. Common nitrogen and carbon sources included torrified horn, leather scrap, offal, or dried blood.

  • Gasworks By-Product: The compound was also obtained commercially from gasworks spent oxide during the purification of city gas from hydrogen cyanide.

  • Macquer's Method: The first reported preparation in 1752 by French chemist Pierre Joseph Macquer involved reacting Prussian blue (iron(III) ferrocyanide) with potassium hydroxide.

Laboratory-Scale Synthetic Protocols

Several laboratory-scale methods have been developed for the synthesis of potassium ferrocyanide trihydrate, each offering advantages for specific research applications.

Ammonium Salt Conversion Method

A laboratory synthesis protocol involves the conversion of ammonium ferrocyanide to potassium ferrocyanide:

  • Weigh 5.68 grams of (NH₄)₄[Fe(CN)₆] and 1.70g of KCl into a 100ml beaker
  • Add 40ml of water to dissolve completely (Sample A)
  • Prepare manganese triacetate (III) solution (7.040g) in 100ml of concentrated phosphoric acid (Sample B)
  • Add Sample A dropwise to Sample B while stirring
  • Allow to stand at room temperature for 6 hours in the dark
  • Collect the resulting crystals and wash with high-purity water
  • Vacuum-dry the crystals at 34°C for 24 hours

Electrochemical Synthesis

A minor but notable laboratory method involves alternating current electrolysis:

6 KCN + Fe + 2 H₂O → K₄Fe(CN)₆ + 2 KOH + H₂

This process uses potassium cyanide with iron electrodes, where anodic solution of the iron occurs during electrolysis.

Reduction of Ferricyanide

Potassium ferrocyanide can also be prepared in the laboratory by the reduction of potassium ferricyanide:

K₃[Fe(CN)₆] + e⁻ → K₄[Fe(CN)₆]

Additionally, potassium ferricarbonylpentacyanide (K₃Fe(CN)₅CO) can be converted to potassium ferrocyanide when heated with powdered iron.

Table 2: Laboratory Synthesis Methods Comparison

MethodStarting MaterialsAdvantagesLimitations
Ammonium Salt Conversion(NH₄)₄[Fe(CN)₆], KClHigh purity, controlled conditionsRequires careful temperature control
Electrochemical SynthesisKCN, Fe electrodesDirect synthesis, fewer stepsHazardous starting material (KCN)
Ferricyanide ReductionK₃[Fe(CN)₆]Simple procedureRequires reducing agents

Mechanochemical Synthesis Approaches

Mechanochemical approaches represent environmentally friendly alternatives to traditional solvent-based synthesis methods, reducing or eliminating the need for potentially harmful solvents.

Solid-State Reactions

While the search results don't explicitly detail mechanochemical synthesis methods for potassium ferrocyanide trihydrate, general principles of solid-state chemistry can be applied:

  • Ball Milling: Mechanical grinding of precursor materials (potassium salts and iron compounds) in ball mills could potentially facilitate solid-state reactions without extensive use of solvents.

  • High-Energy Mechanical Alloying: This technique could be adapted for the synthesis of coordination compounds like potassium ferrocyanide by providing the necessary energy for reaction through mechanical means rather than thermal or solvent-mediated processes.

  • Solvent-Free Grinding: Manual or automated grinding of reactants with minimal or no solvent could potentially produce the desired compound while reducing environmental impact.

Solvent-Mediated Crystallization Processes

The crystallization of potassium ferrocyanide trihydrate has been extensively studied, revealing fascinating insights into polymorphism and crystal growth behaviors.

Polymorphism and Crystal Structures

Potassium ferrocyanide trihydrate exhibits interesting polymorphic behavior:

  • Monoclinic Form (C2/c): The common room-temperature form with unit cell parameters a = 9.379 Å, b = 16.844 Å, c = 9.392 Å, β = 90.07°.

  • Monoclinic Form (Cc): The low-temperature form below -25°C with unit cell parameters a = 9.353 Å, b = 16.755 Å, c = 9.359 Å, β = 90.08°.

  • Tetragonal Form (I41/a): A less common, metastable form with unit cell parameters a = 9.410 Å, c = 33.67 Å.

At -25°C, potassium ferrocyanide trihydrate undergoes a second-order phase transition from a paraelectric to a ferroelectric phase, initiated by changes in the dynamics of water molecules.

Nanoscale Confinement Effects on Crystallization

Research on the crystallization of potassium ferrocyanide in confined spaces has revealed remarkable effects:

Table 3: Effect of Nanoscale Confinement on Polymorphic Transformation

Pore SizeFirst PhaseTransformation to Tetragonal TrihydrateTransformation to Monoclinic Trihydrate
8 nmAnhydrous KFCDays2 months
48 nmAnhydrous KFCDaysWeeks
362 nmAnhydrous KFCDaysWeeks
Bulk solutionNever observedMinutes (mixture with monoclinic)Minutes

Source: Anduix-Canto et al., 2025

When crystallized within controlled pore glasses (CPGs) with pore diameters of 8, 48, and 362 nm, potassium ferrocyanide follows a different crystallization pathway than in bulk solution:

  • The anhydrous salt forms first in confined spaces, while it is never observed in bulk aqueous solution.
  • The confined anhydrous salt transforms slowly over days to the trihydrate in the presence of water in the pores.
  • The metastable tetragonal polymorph persists for a month in 8 nm pores, compared to only 15 minutes in bulk conditions.
  • The thermodynamically stable monoclinic polymorph appears after 2 months in 8 nm pores, compared to minutes in bulk solution.

This represents a retardation effect of 4-5 orders of magnitude in the smallest pores, suggesting a universal effect of confinement on crystallization.

Crystallographic Characterization of Polymorphic Forms

Potassium ferrocyanide trihydrate (KFCT) crystallizes in three distinct polymorphic forms under varying conditions:

PolymorphSpace GroupLattice Parameters (Å, °)Stability RangeFe Oxidation State
Monoclinic C2/cC2/ca = 14.32, b = 10.56, c = 10.02; β = 118.2°Room temperatureFe(II) [1] [3]
Monoclinic CcCca = 10.45, b = 10.02, c = 14.30; β = 118.5°Below −25°CFe(II) [1]
Tetragonal I4₁/aI4₁/aa = 10.50, c = 14.40Metastable at RTFe(II) [1] [4]

The monoclinic C2/c form dominates at room temperature, featuring a centrosymmetric structure with Fe(II) centers octahedrally coordinated to six cyanide ligands. Single-crystal X-ray diffraction confirms low-spin Fe(II) in a diamagnetic state, with bond lengths of 1.92 Å for Fe–C and 1.15 Å for C≡N [3]. The tetragonal I4₁/a polymorph, though less common, shares similar Fe–CN bonding but differs in potassium ion coordination and hydrogen-bonding networks [1].

Temperature-Dependent Phase Transition Mechanisms

KFCT undergoes irreversible phase transitions upon cooling:

  • C2/c → Cc Transition: Below −25°C, the C2/c form converts to Cc due to lattice contraction and reorientation of water molecules. This transition involves a loss of centrosymmetry, evidenced by splitting of X-ray diffraction peaks [1].
  • I4₁/a → Cc Transition: The metastable tetragonal form transitions to Cc below −60°C, accompanied by a 2.5% reduction in unit cell volume [1].

Differential scanning calorimetry reveals exothermic peaks at −25°C and −60°C, confirming the energy barriers for these transitions. The irreversibility arises from kinetic trapping, as reheating does not restore the original phases [1] [4].

Grinding-Induced Polymorphic Transformations

Mechanical grinding alters polymorphic ratios in KFCT:

  • Unprocessed Samples: Bulk crystallization typically yields ~70% C2/c and ~30% I4₁/a [1].
  • Ground Samples: Grinding creates a near 50:50 mixture of C2/c and I4₁/a, as shown by ¹³C MAS NMR spectra splitting into six peaks of equal intensity [1].

This mechanochemical effect stems from localized pressure disrupting hydrogen bonds between [Fe(CN)₆]⁴⁻ clusters and water molecules, favoring phase mixing over new polymorph formation [1].

Hydration State Effects on Crystal Lattice Stability

The trihydrate structure’s stability depends critically on water content:

PropertyValueHydration Impact
Decomposition Temp87.5°C [4]Loss of H₂O destabilizes lattice
Critical RH96.2% [4]Deliquescence at high humidity
Solubility (20°C)28 g/100 g H₂O [4]Hydration enhances solubility

Dehydration above 70°C triggers collapse of the [Fe(CN)₆]⁴⁻ framework, forming anhydrous K₄[Fe(CN)₆] with a 15% reduction in unit cell volume [4]. The trihydrate’s stability is attributed to water molecules bridging potassium ions and cyanide groups via O–H···N hydrogen bonds (2.7–3.0 Å) [3].

UNII

961WP42S65

Dates

Modify: 2024-04-14

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